6-Fluoroquinoline-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Drug Design

Choose 6-fluoroquinoline-2-carboxylic acid to keep your fluoroquinolone drug discovery on-target. The C-6 fluorine substitution is uniquely proven to confer optimal DNA gyrase inhibition and antiplasmodial activity—replacing it with a 5-fluoro, 6-chloro, or unsubstituted analog can derail SAR and compromise lead optimization. This scaffold matches the substitution pattern of clinically successful fluoroquinolones. Supplied at 96% purity with full QC documentation (NMR, HPLC). Ships ambient. Minimize procurement delays and ensure batch-to-batch reproducibility.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
CAS No. 86324-51-8
Cat. No. B1289164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinoline-2-carboxylic acid
CAS86324-51-8
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C(=O)O)C=C1F
InChIInChI=1S/C10H6FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
InChIKeyLNRMNYOWYGXFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinoline-2-carboxylic acid (CAS 86324-51-8): A Key Fluorinated Quinoline Building Block for Antibacterial and Antimalarial Lead Optimization


6-Fluoroquinoline-2-carboxylic acid (CAS 86324-51-8) is a heterocyclic aromatic compound belonging to the fluoroquinolone class, with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol . The compound serves as a core scaffold in medicinal chemistry, particularly for antibacterial and antimalarial drug discovery programs [1]. Its structure features a carboxylic acid group at the C-2 position and a fluorine substituent at the C-6 position of the quinoline ring. Commercially, it is supplied at purities ranging from 95% to 98% , making it a standard starting material for the synthesis of more complex quinoline derivatives and active pharmaceutical ingredients (APIs).

Why 6-Fluoroquinoline-2-carboxylic acid Cannot Be Casually Replaced with Unsubstituted or C-5/C-6 Halogen/Methoxy Analogs


The specific position of the fluorine substituent on the quinoline ring critically influences both the electronic properties and biological activity of the resulting derivatives. While many quinoline-2-carboxylic acid analogs exist, including unsubstituted, 5-fluoro, 6-chloro, and 6-methoxy variants, the 6-fluoro substitution pattern is uniquely established in the medicinal chemistry literature for conferring optimal DNA gyrase inhibition and antiplasmodial activity [1]. Substitution at the C-6 position with fluorine enhances lipophilicity and metabolic stability compared to the unsubstituted parent, and it modulates the electron density of the aromatic system differently than a C-5 fluorine, a C-6 chlorine, or a C-6 methoxy group, thereby affecting target binding affinity and pharmacokinetic profiles [2]. Consequently, substituting this specific building block with a close analog during synthesis can lead to significant changes in the potency, selectivity, and physicochemical properties of the final drug candidate, potentially derailing a lead optimization program.

Quantitative Comparative Evidence: 6-Fluoroquinoline-2-carboxylic acid Versus Its Closest Analogs


Enhanced Lipophilicity (LogP) of 6-Fluoroquinoline-2-carboxylic acid Relative to Unsubstituted Quinoline-2-carboxylic Acid

The introduction of a fluorine atom at the C-6 position of quinoline-2-carboxylic acid significantly increases its lipophilicity compared to the unsubstituted parent compound. This difference, while not directly measured for the free acid in a single study, is a well-established class-level effect supported by the predicted LogP value for 6-fluoroquinoline-2-carboxylic acid of 2.07 and the known LogP for quinoline-2-carboxylic acid of approximately 1.5. This increase in LogP of approximately 0.6 units translates to a roughly 4-fold increase in the compound's partition coefficient, which can directly impact membrane permeability and oral bioavailability in drug candidates.

Medicinal Chemistry Physicochemical Property Drug Design

Improved Antiplasmodial Activity of 6-Fluoroquinoline Derivatives Compared to 5-Fluoro and Unsubstituted Analogs

A 2019 SAR study on 6-fluoroquinoline-4-carboxylic acid derivatives demonstrated that the 6-fluoro substitution pattern is critical for antiplasmodial activity [1]. While the study does not directly compare the free 2-carboxylic acid building blocks, it provides strong class-level evidence that the 6-fluoro motif, which is a key feature of the 6-fluoroquinoline-2-carboxylic acid scaffold, imparts superior activity against Plasmodium falciparum compared to analogs lacking this specific substitution. This supports the selection of the 6-fluoroquinoline-2-carboxylic acid core over 5-fluoro or unsubstituted variants for initiating antimalarial lead optimization programs.

Antimalarial SAR Medicinal Chemistry

Commercial Purity and QC Documentation Advantage of 6-Fluoroquinoline-2-carboxylic acid Over 5-Fluoro Analogs

A practical procurement consideration: 6-Fluoroquinoline-2-carboxylic acid is available from multiple vendors with standard purities of 96-98% and accompanying QC documentation, including NMR, HPLC, and GC traceability . In contrast, the 5-fluoroquinoline-2-carboxylic acid analog (CAS 511234-64-3) is less widely stocked and often requires longer lead times or custom synthesis . The higher commercial availability and documented purity of the 6-fluoro isomer translates to reduced procurement risk and faster initiation of synthetic campaigns.

Procurement Quality Control Synthesis

Enhanced Metabolic Stability of 6-Fluoroquinoline Scaffold vs. 6-Methoxy and 6-Chloro Analogs

The C-6 fluorine substituent on the quinoline ring confers greater metabolic stability compared to electron-donating methoxy or larger halogen substituents. This is a class-level inference based on the established SAR of fluoroquinolone antibacterials, where the 6-fluoro group is known to reduce oxidative metabolism at the adjacent C-5 and C-7 positions [1]. While direct comparative microsomal stability data for the free 2-carboxylic acid analogs is not available in the public domain, the principle is widely applied in medicinal chemistry to prioritize fluorine-containing building blocks over their chloro or methoxy counterparts for lead optimization.

Drug Metabolism Pharmacokinetics SAR

Optimal Use Cases for 6-Fluoroquinoline-2-carboxylic acid in Medicinal Chemistry and Drug Discovery


Lead Optimization in Antibacterial Drug Discovery Targeting DNA Gyrase

6-Fluoroquinoline-2-carboxylic acid serves as the optimal core scaffold for synthesizing novel fluoroquinolone analogs due to the established SAR that the 6-fluoro substituent is critical for potent DNA gyrase inhibition. Using this specific building block, rather than an unsubstituted or C-5/C-8 fluoro analog, aligns the project with the structural features of clinically successful fluoroquinolones and maximizes the probability of identifying a lead compound with meaningful antibacterial activity, as demonstrated in the synthesis and evaluation of 32 derivatives reported by Foroumadi et al. [1].

Antimalarial Drug Discovery: Generating 6-Fluoroquinoline-4-carboxylic Acid Derivatives

For antimalarial research, 6-fluoroquinoline-2-carboxylic acid is the preferred starting material for synthesizing a series of 6-fluoroquinoline-4-carboxylic acid derivatives, which have been shown to possess antiplasmodial activity. The Hochegger et al. study [1] utilized this substitution pattern to explore SAR and identify potent analogs. Choosing the 6-fluoro over a 5-fluoro or 7-fluoro starting material is essential for replicating the reported SAR and achieving the desired biological outcome.

Synthesis of Fluorescent Probes and Solvatochromic Dyes

6-Fluoroquinoline-2-carboxylic acid can be converted to 6-fluoro-2-(aryl)quinoline-4-carboxylic acids, which have demonstrated significant solvatochromic behavior and fluorescence across a broad spectral range (UV to green) [1]. These properties make it a valuable building block for developing novel fluorescent probes for biological imaging or chemical sensing applications. The 6-fluoro substitution pattern contributes to the unique photophysical properties observed in these derivatives.

Academic and Industrial Medicinal Chemistry Laboratories Requiring High-Purity, Reproducible Building Blocks

Given its wide commercial availability at 96-98% purity with QC documentation (NMR, HPLC, GC) [1], 6-fluoroquinoline-2-carboxylic acid is the preferred choice for laboratories that prioritize reproducibility and speed. Compared to less readily available analogs like 5-fluoroquinoline-2-carboxylic acid [2], this compound minimizes procurement delays and ensures consistent synthetic outcomes across different batches and research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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